molecular formula C16H8ClF3N4O2 B2893922 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[(4-nitrophenyl)methyl]propanedinitrile CAS No. 338965-42-7

2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[(4-nitrophenyl)methyl]propanedinitrile

Cat. No.: B2893922
CAS No.: 338965-42-7
M. Wt: 380.71
InChI Key: KMIYRISCSSFIIB-UHFFFAOYSA-N
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Description

2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[(4-nitrophenyl)methyl]propanedinitrile is a complex organic compound featuring a pyridine ring substituted with chloro and trifluoromethyl groups, and a propanedinitrile moiety linked to a nitrophenyl group

Mechanism of Action

Target of Action

The primary target of this compound is acetyl-CoA carboxylase (ACC) . ACC is a crucial enzyme in fatty acid metabolism, catalyzing the carboxylation of acetyl-CoA to malonyl-CoA, the rate-limiting step in fatty acid synthesis.

Mode of Action

The compound acts as an ACC inhibitor . It binds to the ACC enzyme, preventing the conversion of acetyl-CoA to malonyl-CoA. This inhibition disrupts fatty acid synthesis, leading to a decrease in lipid production within the cell.

Biochemical Pathways

The inhibition of ACC affects the fatty acid synthesis pathway . By preventing the production of malonyl-CoA, the compound effectively halts the synthesis of long-chain fatty acids. This disruption can have downstream effects on other lipid-dependent pathways, including the synthesis of triglycerides and phospholipids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[(4-nitrophenyl)methyl]propanedinitrile typically involves multi-step organic reactions. One common route starts with the preparation of the pyridine ring, followed by the introduction of chloro and trifluoromethyl substituents. The final step involves the coupling of the pyridine derivative with a nitrophenyl-propanedinitrile intermediate under specific conditions, such as the use of a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloro group on the pyridine ring can undergo nucleophilic substitution reactions, often with amines or thiols, to form various derivatives.

    Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in DMF.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.

Major Products

    Substitution: Formation of amine or thiol derivatives.

    Reduction: Conversion of the nitro group to an amine.

    Oxidation: Formation of carboxylic acids or aldehydes from methyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology

In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the nitrophenyl and pyridine moieties makes it a candidate for studying interactions with biological macromolecules.

Medicine

Medicinally, this compound and its derivatives are explored for their potential therapeutic effects, particularly in the development of anti-inflammatory and anticancer agents. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and electronic materials.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(trifluoromethyl)pyridine: A simpler analog lacking the nitrophenyl and propanedinitrile groups.

    4-Nitrophenylacetonitrile: Contains the nitrophenyl and nitrile groups but lacks the pyridine ring.

    3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid: Similar pyridine core with different functional groups.

Uniqueness

2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[(4-nitrophenyl)methyl]propanedinitrile is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both electron-withdrawing (nitro, chloro, trifluoromethyl) and electron-donating (methyl) groups allows for versatile reactivity and interaction with various targets.

This compound’s unique structure and properties make it a valuable tool in scientific research and industrial applications.

Properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[(4-nitrophenyl)methyl]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8ClF3N4O2/c17-13-5-11(16(18,19)20)7-23-14(13)15(8-21,9-22)6-10-1-3-12(4-2-10)24(25)26/h1-5,7H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMIYRISCSSFIIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C#N)(C#N)C2=C(C=C(C=N2)C(F)(F)F)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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